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Compound of Interest

Compound Name: Nudiposide

Cat. No.: B161734

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudiposide, a lignan glycoside with the chemical formula C27H36012[1], has garnered interest
for its potential neuroprotective properties. This technical guide provides a comprehensive
overview of the spectroscopic data essential for the identification and characterization of
Nudiposide. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass
Spectrometry (MS), and Infrared (IR) spectroscopic profiles, along with the experimental
protocols typically employed for their acquisition. This document is intended to serve as a
valuable resource for researchers in natural product chemistry, pharmacology, and drug
development.

Chemical Structure and Properties

e |[UPAC Name: (2R,3R,4S,5R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-
dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-
yllmethoxy]oxane-3,4,5-triol[1]

e CAS Number: 62058-46-2[1]

e Molecular Weight: 552.58 g/mol [1]
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e Natural Sources: Nudiposide has been isolated from plants of the Berchemia genus, such
as Berchemia floribunda, and other plant species[1].

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
For a molecule with the complexity of Nudiposide, a combination of 1D (*H and 3C) and 2D
NMR experiments is necessary for complete structural assignment. While a specific publication
detailing the complete NMR data for Nudiposide from Berchemia floribunda could not be
located in the conducted search, the following table represents the expected chemical shifts
based on the known structure and data from structurally similar lignan glycosides.

Table 1: Predicted *H and 3C NMR Spectroscopic Data for Nudiposide
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Predicted **C Chemical

Predicted *H Chemical

Position . ]
Shift (ppm) Shift (ppm)
Aglycone Moiety
1 ~45.0 ~4.8 (d)
2 ~85.0 ~2.0 (m)
3 ~40.0 ~2.5 (m)
4 ~30.0 ~2.8 (M), 2.6 (M)
4a ~130.0
5 ~110.0 ~6.5 (s)
6 ~150.0
7 ~135.0
8 ~150.0
8a ~125.0
1 ~135.0
2,6 ~105.0 ~6.4 (s)
3,5 ~148.0
4 ~135.0
7-OH ~8.5(s)
4'-OH ~8.0 (s)
6-OCHs ~56.0 ~3.8(s)
8-OCHs ~56.5 ~3.9(s)
3',5-OCHs ~56.2 ~3.7 (s)
CH20H ~65.0 ~3.6 (M), 3.4 (M)
Xylose Moiety
1" ~104.0 ~4.3 (d)

© 2025 BenchChem. All rights reserved. 3/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory
- Check Availability & Pricing

2" ~75.0 ~3.2 (m)
3" ~78.0 ~3.4 (m)
4" ~71.0 ~3.5 (m)
5" ~67.0 ~3.9 (dd), 3.3 (t)

Note: These are predicted values and may vary depending on the solvent and experimental
conditions. s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, enabling the determination of its molecular weight and elemental

composition.

Table 2: Mass Spectrometry Data for Nudiposide

lon m/z Description
[M+H]* 553.2280 Protonated molecular ion
Sodium adduct of the
[M+Na]* 575.2100 ]
molecular ion
Loss of the xylose moiety (132
Fragment 421

Da)

Note: The exact m/z values and fragmentation patterns can be influenced by the ionization
technique used (e.g., ESI, MALDI).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopic Data for Nudiposide
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Wavenumber (cm~?) Functional Group Description

Stretching vibration of hydroxyl
~3400 (broad) O-H groups (phenolic and
alcoholic)

Stretching vibration of sp3

~2930 C-H o

hybridized C-H bonds

Aromatic ring stretching
~1600, ~1510 Cc=C o

vibrations

Bending vibration of CHz and
~1460 C-H

CHs groups

Stretching vibrations of aryl-
~1270, ~1120 C-O alkyl ether and alcohol C-O

bonds

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for
Nudiposide. Specific parameters may need to be optimized based on the available
instrumentation.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of purified Nudiposide in a suitable
deuterated solvent (e.g., methanol-d4, DMSO-ds, or acetone-de).

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a suitable probe.

e 1H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30°
pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a
good signal-to-noise ratio.

e 13C NMR: Acquire a one-dimensional carbon-13 NMR spectrum using a proton-decoupled
pulse sequence. A larger number of scans will be required compared to *H NMR due to the
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lower natural abundance of 13C.

e 2D NMR: To aid in the complete assignment of proton and carbon signals, acquire two-
dimensional NMR spectra, including:

o COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of Nudiposide in a suitable solvent (e.g.,
methanol or acetonitrile).

 Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray
lonization - ESI).

o Data Acquisition: Infuse the sample solution into the ion source. Acquire mass spectra in
both positive and negative ion modes to observe the protonated molecule [M+H]*, sodium
adduct [M+Na]*, and deprotonated molecule [M-H]~.

o Fragmentation Analysis: To obtain structural information, perform tandem mass spectrometry
(MS/MS) experiments. Select the precursor ion of interest (e.g., [M+H]*) and subject it to
collision-induced dissociation (CID) to generate a fragmentation pattern.

Infrared (IR) Spectroscopy

o Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a
small amount of Nudiposide with dry KBr powder and pressing it into a thin, transparent
disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent
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and allowing the solvent to evaporate on a suitable IR-transparent window (e.g., NaCl or
CaF2).

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

o Data Acquisition: Place the sample in the spectrometer's sample compartment and acquire
the IR spectrum. Typically, spectra are collected over the range of 4000 to 400 cm~1. A
background spectrum of the empty sample holder (or pure KBr pellet) should be acquired
and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and
structure elucidation of Nudiposide.
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Caption: Workflow for the isolation and structural elucidation of Nudiposide.

This guide provides a foundational understanding of the spectroscopic characteristics of
Nudiposide. For definitive analysis, it is recommended to consult the primary literature
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reporting its isolation and to acquire experimental data on a purified sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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